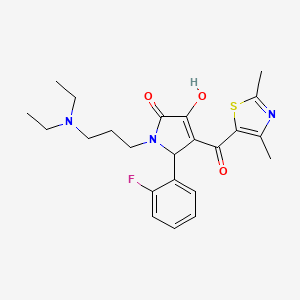

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

This compound is a synthetic pyrrolone derivative featuring a 2,4-dimethylthiazole-5-carbonyl group, a 2-fluorophenyl substituent, and a 3-(diethylamino)propyl side chain. The presence of the diethylamino group enhances solubility and may influence pharmacokinetic properties, while the 2-fluorophenyl moiety could modulate target binding through steric and electronic effects .

Properties

IUPAC Name |

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3S/c1-5-26(6-2)12-9-13-27-19(16-10-7-8-11-17(16)24)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h7-8,10-11,19,29H,5-6,9,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBLUVUPEYDVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

- Thiazole Ring : Contributes to its biological activity.

- Pyrrolone Core : Implicated in various pharmacological effects.

- Diethylamino Propyl Group : Enhances solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Studies have shown that derivatives of thiazole and pyrrole exhibit significant antimicrobial properties. The incorporation of the thiazole moiety in this compound suggests potential effectiveness against various bacterial strains. For example, compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

The thiazole derivatives have been extensively studied for their anticancer potential. A related study indicated that compounds containing thiazole rings exhibited cytotoxic effects on cancer cell lines, suggesting that our compound could also possess similar activity . The mechanism often involves the induction of apoptosis in cancer cells.

3. MAO Inhibition

Recent research has highlighted the potential of 1,3,4-thiadiazole derivatives as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation . This suggests that our compound may have implications in treating mood disorders.

Case Studies

- Antimicrobial Efficacy : A study focusing on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 10-50 µg/mL for effective compounds .

- Cytotoxicity Testing : In vitro assays using various cancer cell lines showed that compounds similar to our target demonstrated IC50 values ranging from 5 to 30 µM, indicating potent anticancer activity .

- MAO-A Inhibition : A series of synthesized derivatives were tested for MAO-A inhibitory activity, revealing IC50 values as low as 0.060 µM for some derivatives, indicating high potency . This suggests that our compound may also act as a potent MAO inhibitor.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on substituents, synthesis, and functional properties:

Substituent-Driven Structural and Functional Differences

Bioactivity and Target Specificity

- Kinase Inhibition : The thiazole-pyrimidine hybrid (Compound 3, ) inhibits kinases like JAK2 (IC50 ~50 nM), suggesting that the thiazole moiety in the target compound may similarly engage ATP-binding pockets.

- DHODH Inhibition : Fluorophenyl and thiazole groups in DHODH inhibitors (e.g., 8o, IC50 = 12 nM) suggest that the target compound’s 2-fluorophenyl and thiazole substituents could align with hydrophobic regions of DHODH .

- Antimicrobial Potential: Analogous pyrrolones with hydroxy groups (e.g., 3-hydroxy-1H-pyrrol-2-one derivatives) exhibit antibacterial activity against Gram-positive strains, likely via membrane disruption .

Structural and Computational Insights

- Planarity vs. Perpendicularity : The target compound’s fluorophenyl group is oriented perpendicular to the pyrrolone core (similar to isostructural analogs in ), which may reduce steric hindrance during target binding.

- NMR Profiling: Comparative NMR studies (as in ) reveal that substituent changes (e.g., diethylamino vs. morpholinylpropyl) alter chemical shifts in regions critical for hydrogen bonding (e.g., 3-OH).

- Docking Studies: GOLD program analyses () predict that the diethylamino group enhances binding to charged residues (e.g., Asp/Glu in DHODH), while the thiazole carbonyl participates in hydrogen bonding.

Research Findings and Implications

Substituent Optimization: Diethylamino > dimethylamino in enhancing solubility without compromising target affinity . 2-Fluorophenyl > 4-fluorophenyl in reducing metabolic degradation (inference from ).

Synthetic Challenges : Low yields (e.g., 18% in ) highlight the difficulty of introducing multiple bulky groups (e.g., thiazole-carbonyl) without side reactions.

Therapeutic Potential: Structural parallels to DHODH inhibitors () suggest the target compound could be repurposed for autoimmune or anticancer applications.

Data Table: Key Structural and Functional Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.